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Compound of Interest

Compound Name: 7-Chloro-2-methylquinolin-4-ol

CAS No.: 70499-13-7

Cat. No.: B1349032 Get Quote

Executive Summary
7-Chloro-2-methylquinolin-4-ol (CAS: 4965-33-7), often referred to as 7-chloroquinaldine-4-

ol, represents a "privileged scaffold" in medicinal chemistry.[1] While often categorized merely

as a synthetic intermediate—most notably for the antiasthmatic Montelukast and chloroquine-

class antimalarials—this heterocyclic core possesses latent intrinsic bioactivity that is unlocked

through specific functionalization.[1]

This guide provides a technical deep-dive into the compound's synthesis, biological evaluation

protocols, and mechanistic potential.[2] It is designed for researchers seeking to utilize this

scaffold for novel antimicrobial or anticancer drug discovery.[1][2]

Part 1: Chemical Profile & Synthesis
The bioactivity of quinoline derivatives is strictly dependent on the purity and isomeric integrity

of the core scaffold. The Conrad-Limpach synthesis remains the gold standard for producing

high-fidelity 4-hydroxyquinolines, avoiding the formation of the kinetically favored but

biologically less relevant 2-quinolone isomer.
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Property Value Relevance

Molecular Formula C₁₀H₈ClNO Core pharmacophore

Molecular Weight 193.63 g/mol
Fragment-based drug design

(FBDD) compatible

LogP ~2.5 - 3.0
Good membrane permeability

potential

H-Bond Donors/Acceptors 1 / 2
Interaction with DNA bases or

Heme carboxylates

Key Functional Handle 4-OH (Tautomerizes to 4-one)

Gateway for chlorination

(POCl₃) to access 4-amino

derivatives

Validated Synthesis Protocol (Conrad-Limpach)
This protocol favors the thermodynamic product (4-hydroxyquinoline) over the kinetic product

(4-amino ketone).[1][2]

Reagents:

m-Chloroaniline (1.0 eq)[1][2]

Ethyl acetoacetate (1.2 eq)[1][2]

Benzene or Toluene (for azeotropic distillation)[1][2]

Diphenyl ether or Dowtherm A (high-boiling solvent)[1][2]

Glacial acetic acid (catalytic)[1][2]

Step-by-Step Methodology:

Schiff Base Formation: Combine m-chloroaniline and ethyl acetoacetate in benzene with

catalytic acetic acid.[1][2] Reflux with a Dean-Stark trap to continuously remove water.[1][2]

Checkpoint: Monitor disappearance of aniline by TLC (Hexane:EtOAc 7:3).
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Isolation: Evaporate solvent to obtain the crude β-anilinocrotonate (Schiff base).[1][2]

Thermal Cyclization: Heat Diphenyl ether to 250°C (critical temperature). Add the crude

Schiff base dropwise to the boiling solvent.[2] Note: Rapid addition ensures immediate

cyclization before polymerization can occur.[1][2]

Ethanol Evolution: Vigorous evolution of ethanol vapor confirms cyclization.[1][2]

Precipitation: Cool the mixture to room temperature. Dilute with hexane or petroleum ether to

precipitate the product.[1][2]

Purification: Filter and wash with acetone. Recrystallize from ethanol to yield off-white

crystals (MP: >280°C).

Synthesis Workflow Diagram

Step 1: Schiff Base Formation

Step 2: Thermal Cyclization
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Caption: Two-stage Conrad-Limpach synthesis favoring the thermodynamic 4-hydroxyquinoline

product.

Part 2: Bioactivity Domains & Protocols
While the 4-OH parent compound is often less potent than its 4-amino derivatives, it serves as

a critical negative control or a starting point for structure-activity relationship (SAR) studies.[1]

[2]
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Domain A: Antimicrobial Activity
The 4-quinolone core mimics the structure of fluoroquinolones (e.g., Ciprofloxacin), potentially

interacting with bacterial DNA gyrase, albeit with lower affinity due to the lack of a C3-carboxyl

group.[2]

Protocol: Broth Microdilution (MIC Determination)

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (Gram+)

and E. coli (Gram-).

Controls: Ciprofloxacin (Positive), DMSO (Vehicle Negative).[1][2]

Procedure:

Prepare stock solution of 7-chloro-2-methylquinolin-4-ol in DMSO (10 mg/mL).

In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton broth (Final range: 512

µg/mL to 0.5 µg/mL).

Inoculate wells with

CFU/mL of bacterial suspension.[1][2]

Incubate at 37°C for 18–24 hours.

Readout: The lowest concentration showing no visible turbidity is the MIC.[1][2] Add

Resazurin dye (0.01%) for colorimetric confirmation (Blue = Inhibition, Pink = Growth).[1]

[2]

Domain B: Anticancer & Cytotoxicity
Quinoline derivatives often act as DNA intercalators or kinase inhibitors.[1][2] The 7-chloro

substitution enhances lipophilicity, aiding cellular penetration.[1][2]

Protocol: MTT Cell Viability Assay

Cell Lines: MCF-7 (Breast), HepG2 (Liver).[1][2]
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Procedure:

Seed cells (

cells/well) in 96-well plates; incubate 24h.

Treat with compound (0.1 – 100 µM) for 48 hours.

Add MTT reagent (5 mg/mL); incubate 4h.

Dissolve formazan crystals in DMSO.

Measure Absorbance at 570 nm.[1][2]

Calculation: Calculate

using non-linear regression analysis.

Part 3: Mechanistic Insight & Activation
The biological utility of 7-chloro-2-methylquinolin-4-ol is best understood as a "switchable"

pharmacophore.[1]

State 1 (4-OH/4-One): Low affinity for Heme; moderate DNA interaction.[1][2] Acts primarily

as a hydrogen bond donor/acceptor.[1][2]

State 2 (4-Amino derivative): Generated by chlorination (POCl₃) followed by nucleophilic

substitution.[1][2] This unlocks high-affinity Heme binding (antimalarial) and enhanced DNA

intercalation (anticancer).[1][2]

Mechanism of Action Diagram
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Caption: Activation pathway transforming the latent hydroxy-quinoline scaffold into a potent

inhibitor of Heme or DNA replication.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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